molecular formula C15H11F3N2 B3034039 1-Benzyl-2-(trifluoromethyl)benzimidazole CAS No. 134275-16-4

1-Benzyl-2-(trifluoromethyl)benzimidazole

Cat. No.: B3034039
CAS No.: 134275-16-4
M. Wt: 276.26 g/mol
InChI Key: IESKMPWSWRXZGZ-UHFFFAOYSA-N
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Description

Significance of the Benzimidazole (B57391) Scaffold in Chemical Research

Benzimidazole, a bicyclic aromatic compound formed by the fusion of a benzene (B151609) ring and an imidazole (B134444) ring, is recognized as a "privileged scaffold" in medicinal chemistry and drug discovery. nih.govresearchgate.net Its structural similarity to naturally occurring nucleotides allows it to interact readily with biological macromolecules. researchgate.net This versatile framework is a constituent of essential biological molecules like vitamin B12. mdpi.com

The significance of the benzimidazole scaffold stems from its diverse pharmacological activities, which include antimicrobial, anticancer, antiviral, anti-inflammatory, and antihypertensive properties. nih.govresearchgate.net The ability of its derivatives to engage in hydrogen bonding, π-π stacking, and hydrophobic interactions facilitates efficient binding to various biological targets such as enzymes and proteins. nih.govnih.gov This broad bioactivity has led to the incorporation of the benzimidazole structure into numerous FDA-approved drugs and has made it a focal point for the development of novel therapeutic agents. nih.govnih.gov Researchers continuously explore benzimidazole derivatives for new applications in treating a wide range of diseases. researchgate.netnih.gov

Overview of 2-(Trifluoromethyl)benzimidazole (B189241) Derivatives

The introduction of a trifluoromethyl (-CF3) group at the C-2 position of the benzimidazole ring creates a class of compounds with distinct and often enhanced properties. The -CF3 group is highly electronegative and lipophilic, characteristics that can significantly influence a molecule's biological activity. ontosight.ai Specifically, it can improve metabolic stability, receptor binding affinity, and membrane permeability. mdpi.com

Research has shown that 2-(trifluoromethyl)benzimidazole derivatives possess a wide array of biological activities. ontosight.ai Studies have highlighted their potential as:

Antiparasitic agents : They have demonstrated in vitro activity against protozoa like Giardia lamblia and helminths such as Trichinella spiralis. nih.govresearchgate.net

Anticancer agents : Certain derivatives have been identified as novel inducers of ferroptosis, a form of programmed cell death, showing potential in cancer therapy. nih.gov

Antimicrobial compounds : These derivatives have been explored for their effectiveness against various microbes. ontosight.ai

The synthesis of these compounds can be achieved through various methods, including the condensation of diamines with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org The versatility and potent bioactivity of this class of compounds make them a subject of ongoing research and development. nih.gov

Research Focus on 1-Benzyl-2-(trifluoromethyl)benzimidazole: Historical Context and Current Relevance

Historically, research into disubstituted benzimidazoles has aimed to refine their biological activity. nih.govijpsm.com The synthesis of this compound can be accomplished through methods like Cu(I)-catalyzed cross-coupling reactions. Current research relevance is driven by its potential as a building block for more complex molecules and as a subject for investigation into its interactions with biological systems, such as enzymes. While specific extensive research on this exact compound is part of a broader exploration of its chemical class, its structural motifs suggest a potential for diverse bioactivities, including antiproliferative and antimicrobial effects, aligning with findings for closely related analogues. nih.gov

Below are the key physicochemical properties of the compound.

PropertyValue
CAS Number 134275-16-4
Molecular Formula C₁₅H₁₁F₃N₂
Molecular Weight 276.26 g/mol
Melting Point 68 °C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-benzyl-2-(trifluoromethyl)benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3N2/c16-15(17,18)14-19-12-8-4-5-9-13(12)20(14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IESKMPWSWRXZGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401215096
Record name 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134275-16-4
Record name 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=134275-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(Phenylmethyl)-2-(trifluoromethyl)-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401215096
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Benzyl 2 Trifluoromethyl Benzimidazole and Analogues

Classical and Conventional Synthetic Routes to Trifluoromethylated Benzimidazoles

Traditional methods for the synthesis of the benzimidazole (B57391) core remain fundamental in organic chemistry. These routes often involve the condensation of precursors followed by cyclization and can be adapted to produce trifluoromethylated derivatives.

Phillips Cyclocondensation of Substituted 1,2-Phenylenediamines with Trifluoroacetic Acid Derivatives

The Phillips cyclocondensation is a cornerstone method for benzimidazole synthesis, involving the reaction of an o-phenylenediamine (B120857) with a carboxylic acid under acidic conditions. To synthesize 2-(trifluoromethyl)benzimidazoles, trifluoroacetic acid (TFA) is the reagent of choice. The reaction proceeds by heating the substituted 1,2-phenylenediamine with TFA, often in the presence of a strong mineral acid like hydrochloric acid, which catalyzes the condensation and subsequent dehydrative cyclization.

For the specific synthesis of 1-Benzyl-2-(trifluoromethyl)benzimidazole, the required starting material is N-benzyl-o-phenylenediamine. The reaction mechanism involves the initial acylation of one of the amino groups by trifluoroacetic acid, followed by an intramolecular cyclization where the second amino group attacks the carbonyl carbon. The final step is a dehydration event that results in the aromatic benzimidazole ring. While trifluoroacetic acid itself can be used, its anhydride (B1165640) or other activated derivatives can facilitate the reaction under milder conditions.

Table 1: Phillips Cyclocondensation for Trifluoromethylated Benzimidazoles

Diamine Precursor Reagent Conditions Product
N-benzyl-o-phenylenediamine Trifluoroacetic Acid (TFA) Heat, 4N HCl This compound
4-chloro-1,2-phenylenediamine Trifluoroacetic Anhydride Room Temperature 5-Chloro-2-(trifluoromethyl)benzimidazole
4-methyl-1,2-phenylenediamine Trifluoroacetic Acid (TFA) Reflux 5-Methyl-2-(trifluoromethyl)benzimidazole

Reductive Cyclization Approaches from Nitroanilines

Reductive cyclization offers a versatile one-pot method for synthesizing N-substituted benzimidazoles directly from o-nitroanilines. organic-chemistry.orgresearchgate.net This approach avoids the isolation of the often-unstable o-phenylenediamine intermediates. The general process involves the reduction of the nitro group of an N-substituted-2-nitroaniline to an amino group, which then condenses with an aldehyde in the same reaction vessel. organic-chemistry.org

To obtain this compound, N-benzyl-2-nitroaniline is the key starting material. The reaction is carried out in the presence of a reducing agent, such as sodium dithionite (B78146) (Na2S2O4), and a source for the trifluoromethylated carbon, typically trifluoroacetaldehyde (B10831) or its equivalent. researchgate.netconnectjournals.com The in situ-generated N-benzyl-o-phenylenediamine rapidly reacts with the aldehyde to form a Schiff base, which then undergoes intramolecular cyclization and oxidation to yield the final benzimidazole product. Microwave-assisted protocols have been shown to accelerate this transformation significantly. connectjournals.com More recently, electrochemically driven reductive cyclizations have been developed, offering a reagent-free and environmentally benign alternative. rsc.org

Table 2: Reductive Cyclization for Benzimidazole Synthesis

Nitroaniline Precursor Aldehyde Reducing Agent / Method Conditions
N-benzyl-2-nitroaniline Trifluoroacetaldehyde Sodium Dithionite (Na2S2O4) Ethanol, Heat
2-nitroaniline Benzaldehyde Sodium Dithionite (Na2S2O4) DMF, Microwave
N-alkyl-2-nitroaniline Various Aromatic Aldehydes Electrochemical Constant Current, MeCN

Direct Trifluoromethylation Strategies

An alternative to constructing the benzimidazole ring with the trifluoromethyl group already in place is to introduce the -CF3 group onto a pre-formed benzimidazole scaffold. Direct C-H trifluoromethylation has emerged as a powerful tool in modern organic synthesis. For the synthesis of this compound, this strategy would begin with 1-benzylbenzimidazole.

The C2-H bond of the imidazole (B134444) ring is acidic and susceptible to functionalization. Radical trifluoromethylation is a common approach, utilizing reagents like sodium trifluoromethanesulfinate (Langlois' reagent) or Togni's reagent (a hypervalent iodine compound) as the trifluoromethyl source. These reactions are often initiated by an oxidant or by photoredox catalysis. rsc.org For instance, visible-light photoredox catalysis can generate trifluoromethyl radicals that selectively attack the C2 position of the benzimidazole ring, leading to the desired product under mild conditions. rsc.org This method benefits from high regioselectivity and tolerance of various functional groups on the benzimidazole core.

Catalytic Approaches for Benzimidazole Core Construction

Catalysis, both homogeneous and heterogeneous, provides efficient and often milder routes to the benzimidazole core, overcoming some of the limitations of classical methods.

Homogeneous Copper-Catalyzed Cascade Cyclization

Homogeneous copper catalysis is widely employed for the formation of C-N bonds, a key step in benzimidazole synthesis. rsc.org Copper-catalyzed multi-component reactions are particularly efficient, allowing for the rapid assembly of complex molecules from simple precursors.

One notable copper-mediated three-component reaction for synthesizing 2-trifluoromethylbenzimidazoles involves the coupling of o-iodoanilines, anilines, and ethyl trifluoropyruvate. rsc.org The mechanism is thought to proceed through condensation of the o-iodoaniline with the pyruvate (B1213749) derivative, followed by an intermolecular Ullmann-type cross-coupling with the aniline (B41778) and a final intramolecular amination to close the ring. rsc.org Another versatile approach is the copper-catalyzed reaction between N-substituted o-phenylenediamines, sulfonyl azides, and terminal alkynes, which proceeds through a ketenimine intermediate to form 1,2-disubstituted benzimidazoles. nih.gov These methods offer access to a diverse range of substituted benzimidazoles under relatively mild conditions.

Table 3: Homogeneous Copper-Catalyzed Benzimidazole Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst System
o-Iodoaniline Benzylamine Ethyl Trifluoropyruvate Cu(I) salt
N-benzyl-o-phenylenediamine Tosyl Azide Phenylacetylene CuI / Et3N
N-(2-haloaryl)trifluoroacetimidoyl chloride Benzylamine - Cu(I) / TMEDA

Heterogeneous Catalysis Using Copper-Doped Carbon Nitride

Heterogeneous catalysis offers significant advantages, including ease of catalyst separation and recyclability. Graphitic carbon nitride (g-C3N4) has gained attention as a metal-free photocatalyst and a robust support for metal nanoparticles. Doping carbon nitride with copper combines the photocatalytic properties of the support with the catalytic activity of copper, creating a powerful system for various organic transformations. rsc.org

While the direct application of copper-doped carbon nitride for benzimidazole synthesis is an emerging area, its utility in related catalytic processes is well-documented. For example, Cu-doped carbon nitride has been successfully used as a heterogeneous metallaphotocatalyst for aerobic oxidative cross-coupling reactions. rsc.org In the context of benzimidazole synthesis from o-phenylenediamines and aldehydes, the copper sites on the carbon nitride surface would act as Lewis acid centers to activate the aldehyde carbonyl group towards nucleophilic attack by the diamine. The synergistic effect between the copper dopant and the carbon nitride support can enhance catalytic activity and selectivity. rsc.orgmdpi.com This approach represents a green and sustainable pathway, and the catalyst can often be recovered and reused multiple times without a significant loss of activity. mdpi.com

Metal-Free Oxidative Cyclization Methods

Recent advancements in organic synthesis have prioritized the development of metal-free reactions to reduce cost and environmental impact. Oxidative cyclization represents a powerful tool for constructing the benzimidazole nucleus without the need for transition metal catalysts.

One prominent metal-free approach involves the use of hypervalent iodine reagents. mdpi.comorganic-chemistry.orgnih.gov These reagents, such as iodobenzene (B50100) diacetate (IBD) or [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA), can facilitate the oxidative C-N bond formation required for cyclization. sci-hub.se For instance, the reaction of an N-substituted o-phenylenediamine with a suitable precursor for the trifluoromethyl-containing carbonyl group could, in principle, be cyclized under these conditions. A general strategy involves the condensation of an o-phenylenediamine with an aldehyde to form a Schiff base intermediate, which then undergoes intramolecular oxidative cyclization. organic-chemistry.org While direct synthesis of the title compound via this one-step method from N-benzyl-o-phenylenediamine and a trifluoromethyl aldehyde source is conceptually feasible, the literature more commonly describes the synthesis of 2-arylbenzimidazoles using this technique. organic-chemistry.org

Hypervalent iodine reagents like PhI(OH)OTs have proven effective in the synthesis of various benzimidazole-fused heterocycles through the dehydrogenative C–N coupling between an aryl C–H and a nearby N–H bond under mild conditions. sci-hub.se Another innovative metal-free method utilizes molecular oxygen or air as the terminal oxidant, often in conjunction with a nonmetallic catalyst such as N-hydroxyphthalimide (NHPI), for the dehydrogenative coupling of diamines and alcohols. rsc.org Furthermore, D-glucose has been identified as a renewable C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water, proceeding via an oxidative cyclization mechanism. acs.org These metal-free strategies represent green alternatives to traditional metal-catalyzed condensation reactions. researchgate.net

Table 1: Examples of Hypervalent Iodine Reagents in Benzimidazole Synthesis

Reagent Precursors Product Type Reference
Iodobenzene diacetate (IBD) o-Phenylenediamines and Aldehydes 2-Arylbenzimidazoles organic-chemistry.org

Advanced and Sustainable Synthetic Strategies

Modern synthetic chemistry emphasizes efficiency, sustainability, and the reduction of waste. Advanced strategies such as microwave-assisted synthesis and one-pot multicomponent reactions are at the forefront of these efforts for constructing complex molecules like substituted benzimidazoles.

Microwave-assisted organic synthesis (MAOS) has become a valuable technique for accelerating chemical reactions. nih.gov The application of microwave irradiation can dramatically reduce reaction times, improve yields, and enhance product purity compared to conventional heating methods. For the synthesis of benzimidazole derivatives, microwave energy can be used to promote the condensation reaction between o-phenylenediamines and carboxylic acids or aldehydes. nih.gov This approach is particularly beneficial for overcoming the often harsh conditions (e.g., high temperatures and strong acids) required in traditional Phillips benzimidazole synthesis. The rapid and uniform heating provided by microwaves facilitates efficient cyclodehydration, leading to the desired benzimidazole core in minutes rather than hours. This green chemistry approach is applicable to a wide range of substrates, including those necessary for the synthesis of fluoro-benzimidazole derivatives. nih.gov

One-pot multicomponent reactions (MCRs) are highly efficient processes where three or more reactants are combined in a single reaction vessel to form a product that incorporates substantial portions of all the reactants. This strategy avoids the lengthy separation and purification of intermediates, saving time, solvents, and resources. The synthesis of 1,2-disubstituted benzimidazoles can be achieved through such a process. For example, a three-component reaction of an o-phenylenediamine, an aromatic aldehyde (like benzaldehyde), and a suitable oxidizing agent can lead to the formation of the benzimidazole ring. researchgate.netresearchgate.net While this specific combination typically yields 2-aryl-1-arylmethyl benzimidazoles, the principle can be adapted. A hypothetical one-pot synthesis for this compound could involve the reaction of o-phenylenediamine, benzaldehyde, and a reagent that serves as the trifluoromethyl source, all promoted by a suitable catalyst. Catalysts like trifluoroacetic acid (TFA) researchgate.netresearchgate.net or p-toluenesulfonic acid nih.gov have been shown to be effective in promoting these types of cyclocondensations under mild or even solvent-free conditions.

The introduction of the trifluoromethyl (-CF3) group at the C2 position of the benzimidazole ring is a key synthetic challenge that requires specific and chemo-selective reagents. The high stability and unique electronic properties of the -CF3 group necessitate specialized synthetic methods.

One effective strategy is the condensation of o-phenylenediamines with trifluoroacetic acid or its derivatives. chalcogen.ro For example, reacting an o-phenylenediamine with trifluoroacetic acid in the presence of a Lewis acid catalyst like BF3•OEt2 can yield the 2-(trifluoromethyl)benzimidazole (B189241) core. chalcogen.ro A more recent development involves the condensation of (2-arylamino)iminophosphoranes with trifluoroacetic anhydride, which provides a metal-free route to 2-(trifluoromethyl)benzimidazoles. organic-chemistry.org

Another powerful reagent is hexafluoroacetylacetone (B74370). A copper-catalyzed cyclization of o-phenylenediamines with hexafluoroacetylacetone has been developed as an efficient and convenient method for the synthesis of 2-trifluoromethyl benzimidazoles, providing excellent yields. rsc.orgresearchgate.net In this reaction, hexafluoroacetylacetone serves as the source of the trifluoromethyl group.

Table 2: Reagents for the Introduction of the 2-(Trifluoromethyl) Group

Reagent Co-reactant/Catalyst Product Reference
Trifluoroacetic Acid o-Phenylenediamine / BF3•OEt2 2-(Trifluoromethyl)benzimidazole chalcogen.ro
Trifluoroacetic Anhydride (2-Arylamino)iminophosphorane 2-(Trifluoromethyl)benzimidazole organic-chemistry.org

Strategies for N-Benzylation and Further Derivatization of Benzimidazoles

The final step in the synthesis of the target compound often involves the selective functionalization of the nitrogen atom at position 1 of the pre-formed benzimidazole ring.

The N-benzylation of a 2-(trifluoromethyl)benzimidazole core is a common and straightforward method to arrive at the final product, this compound. This transformation is typically achieved through N-alkylation using a benzyl (B1604629) halide, such as benzyl bromide or benzyl chloride. The reaction is generally carried out in the presence of a base to deprotonate the N-H of the benzimidazole ring, thereby generating a nucleophilic nitrogen anion that subsequently attacks the benzyl halide in an SN2 reaction.

Various conditions have been developed to optimize this reaction. lookchem.comresearchgate.net A common method involves using a base like potassium carbonate or sodium hydride in a polar aprotic solvent such as dimethylformamide (DMF) or acetonitrile. To improve efficiency and handle substrates with different reactivities, phase-transfer catalysts like tetrabutylammonium (B224687) hydrogen sulfate (B86663) can be employed in a biphasic system with an aqueous base. researchgate.net More sustainable approaches utilize micellar catalysis, for example, using sodium dodecyl sulfate (SDS) in an aqueous basic medium, which can accelerate the reaction and simplify the work-up procedure. lookchem.com Studies on related N-alkylated 2-(trifluoromethyl)phenyl-1H-benzimidazoles confirm the utility of this synthetic approach. acs.org

Table 3: Conditions for N-Alkylation of Benzimidazoles

Alkylating Agent Base / Catalyst Solvent Product Reference
Benzyl Bromide K2CO3 DMF N-Benzyl Benzimidazole acs.org
Alkyl Bromides aq. KOH / TBHS (Phase-Transfer Catalyst) Biphasic N-Alkyl Benzimidazole researchgate.net
Benzyl Bromide aq. NaOH / SDS Water N-Benzyl Benzimidazole lookchem.com

Introduction of Functional Groups on the Benzimidazole and Benzyl Moieties

The strategic introduction of functional groups onto the core structure of this compound is a key approach for modulating its physicochemical properties and biological activity. Modifications can be targeted to either the benzimidazole ring system or the N-1 benzyl substituent, allowing for a systematic exploration of structure-activity relationships (SAR).

Functionalization of the Benzimidazole Moiety

The benzimidazole nucleus offers several positions for substitution, primarily on the fused benzene (B151609) ring at positions 4, 5, 6, and 7. The electronic nature of the benzimidazole system and the directing effects of the existing substituents guide the regioselectivity of these reactions. Research has shown that substitutions at the 5- and 6-positions are common and can significantly influence the molecule's biological profile. nih.govresearchgate.net

One of the primary methods for functionalizing the benzene ring is to start with a pre-substituted o-phenylenediamine derivative before the condensation reaction that forms the imidazole ring. For instance, using a halogenated or nitrated o-phenylenediamine allows for the synthesis of benzimidazoles with these functional groups already in place. These groups can then serve as handles for further chemical transformations, such as cross-coupling reactions or reductions.

Studies on related benzimidazole structures have demonstrated various functionalization reactions. For example, nitro and halogen groups have been successfully introduced, particularly at the 5- and 6-positions, to create analogues with enhanced antiprotozoal and antibacterial activities. growingscience.com

The table below summarizes methodologies for introducing functional groups on the benzimidazole ring, based on synthetic strategies for analogous compounds.

Starting MaterialReagents and ConditionsFunctional Group IntroducedPositionResulting Compound Class
Substituted o-phenylenediamineCondensation with trifluoroacetic acid or its equivalent-Cl, -NO2, -F, etc.5- and/or 6-5- and/or 6-substituted 2-(trifluoromethyl)benzimidazoles
2-(Trifluoromethyl)benzimidazoleElectrophilic substitution (e.g., nitrating or halogenating agents)-NO2, -Br, -Cl5- and/or 6-Halogenated or nitrated 2-(trifluoromethyl)benzimidazole derivatives

Functionalization of the Benzyl Moiety

The benzyl group at the N-1 position provides another prime site for introducing chemical diversity. Functionalization can be achieved either by using a pre-functionalized benzylating agent during the initial synthesis or by performing reactions on the benzyl group of the fully formed molecule.

The most direct method involves the N-alkylation of 2-(trifluoromethyl)benzimidazole with a substituted benzyl halide (e.g., benzyl chloride or bromide). This approach allows for the incorporation of a wide array of functional groups on the phenyl ring of the benzyl moiety, such as electron-withdrawing or electron-donating groups. For example, studies have demonstrated the use of benzyl groups substituted with trifluoromethyl or trifluoromethoxy groups to alter the electronic properties of the final compound. nih.govresearchgate.net This strategy is widely employed in the synthesis of N-heterocyclic carbene precursors and other biologically active benzimidazolium salts. researchgate.netnih.gov

Another, more advanced strategy involves the direct, late-stage functionalization of the benzylic C-H bonds. researchgate.net These methods, often employing photoredox or metal catalysis, can introduce groups like fluoroalkyls directly onto the methylene (B1212753) bridge of the benzyl substituent. researchgate.net This allows for modifications without having to re-synthesize the entire molecule from a functionalized benzyl halide.

The following table details common approaches for modifying the benzyl group.

Starting MaterialReagents and ConditionsFunctional Group IntroducedPosition on Benzyl GroupResulting Compound Class
2-(Trifluoromethyl)benzimidazoleSubstituted benzyl chloride/bromide, base (e.g., K2CO3), solvent (e.g., acetonitrile)-F, -Cl, -OCH3, -CF3, -OCF3, -NO2Aromatic ring (ortho, meta, para)1-(Substituted-benzyl)-2-(trifluoromethyl)benzimidazoles
This compoundOrganophotoredox catalysis, trifluoromethylthiolating agent-SCF3Benzylic (CH2)1-(1-Trifluoromethylthio)benzyl-2-(trifluoromethyl)benzimidazole analogues
2-Benzyl-1H-benzimidazole (analogue)Benzenesulfonyl chloride, base-SO2PhN-1 position (replaces H, not benzyl)2-Benzyl-1-(phenylsulfonyl)-1H-benzimidazole

Chemical Reactivity and Transformation Studies of 1 Benzyl 2 Trifluoromethyl Benzimidazole

Reactivity of the Benzimidazole (B57391) Heterocyclic Ring

The benzimidazole core is a bicyclic aromatic system composed of fused benzene (B151609) and imidazole (B134444) rings. chemicalbook.com Its reactivity is dictated by the electronic nature of the nitrogen and carbon atoms within the heterocyclic system. The nitrogen at the N-1 position is pyrrole-like and considered π-excessive, while the N-3 nitrogen is pyridine-like and π-deficient. chemicalbook.com This electronic distribution typically renders the C-2 position susceptible to nucleophilic attack. chemicalbook.com However, in 1-benzyl-2-(trifluoromethyl)benzimidazole, this position is already substituted.

The presence of the strongly electron-withdrawing trifluoromethyl (-CF3) group at the C-2 position significantly deactivates the entire heterocyclic system towards electrophilic substitution. Reactions such as nitration, halogenation, or Friedel-Crafts acylation on the benzene portion of the benzimidazole ring would require harsh conditions to proceed.

Conversely, contemporary catalytic methods enable the functionalization of the benzimidazole core via C-H activation. While the C-2 position is blocked, C-H activation and subsequent arylation or alkenylation can be directed to other positions of the benzimidazole scaffold (C4-C7) using transition metal catalysts like nickel or palladium. rsc.orgresearchgate.net For instance, nickel-catalyzed C-H arylation has been successfully applied to N-benzyl benzimidazoles, coupling them with chloroarenes or phenol (B47542) derivatives. rsc.org This approach allows for the late-stage functionalization of the core aromatic ring, providing a pathway to novel derivatives.

Chemical Transformations Involving the Benzyl (B1604629) Substituent

The N-benzyl group is a common feature in benzimidazole chemistry, often serving as a protecting group for the N-H moiety. Its chemical transformations primarily involve cleavage of the N-C bond (debenzylation) or reactions at the benzylic methylene (B1212753) (-CH2-) group.

Debenzylation: The removal of the benzyl group can be accomplished through various methods, most commonly catalytic hydrogenolysis (e.g., using H2 gas with a palladium on carbon catalyst). This process cleaves the benzyl-nitrogen bond to yield the N-H benzimidazole.

Reactions at the Benzylic Position: The benzylic methylene group is activated towards oxidation and radical reactions.

Oxidation: Treatment with strong oxidizing agents like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) can oxidize the benzylic methylene group to a carbonyl group, yielding a benzoyl derivative. wikipedia.org

Halogenation: Radical bromination, such as the Wohl-Ziegler reaction using N-bromosuccinimide (NBS), can introduce a bromine atom at the benzylic position. wikipedia.org

Furthermore, the phenyl ring of the benzyl group can undergo electrophilic aromatic substitution, although the reaction conditions must be carefully selected to avoid cleavage of the benzyl group or unwanted reactions on the benzimidazole core.

Reactions of the Trifluoromethyl Group

The trifluoromethyl (-CF3) group is known for its high stability and strong electron-withdrawing nature. researchgate.net It significantly influences the electronic properties of the benzimidazole ring and enhances the metabolic stability of the molecule in biochemical contexts. Direct chemical transformations of the CF3 group are challenging and typically require harsh conditions.

Nucleophilic substitution of the fluorine atoms is generally difficult. However, under specific catalytic conditions, the C-CF3 bond can be cleaved. Research has shown that 2-trifluoromethylbenzimidazoline derivatives can act as trifluoromethylating reagents in the presence of copper catalysts. beilstein-journals.org This suggests that the C-CF3 bond in this compound could potentially be activated to participate in reactions where the -CF3 group is transferred to another substrate. beilstein-journals.org This reactivity is an area of active research, as it provides a pathway for novel trifluoromethylation strategies. beilstein-journals.org

Further Derivatization and Coupling Reactions (e.g., Suzuki, Sonogashira, Heck, Buchwald-Hartwig)

The benzimidazole scaffold is a common platform for transition metal-catalyzed cross-coupling reactions, which are powerful tools for constructing complex molecules. ncsu.edu To utilize these reactions, this compound must first be functionalized, typically by introducing a halogen (e.g., bromine or iodine) or a triflate group onto the benzene ring of the benzimidazole core (positions 4, 5, 6, or 7). Once a halo-derivative is prepared, a wide range of coupling reactions can be employed.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is used to form carbon-carbon bonds between an aryl halide and an organoboron reagent, such as a boronic acid or ester. nih.govnih.gov It is widely used to synthesize biaryl compounds and has been successfully applied to various benzimidazole derivatives. researchgate.nettubitak.gov.tr The reaction is tolerant of many functional groups, including the trifluoromethyl group. researchgate.net

Reactant 1Reactant 2Catalyst SystemConditionsProduct Type
Halo-1-benzyl-2-(trifluoromethyl)benzimidazoleArylboronic AcidPd(OAc)2, Ligand (e.g., SPhos)Base (e.g., K2CO3), Solvent (e.g., Toluene/H2O), HeatAryl-substituted benzimidazole
Bromo-benzimidazole derivativePhenylboronic acidPd(OAc)2 / LigandK2CO3, DMF/H2O, MicrowavePhenyl-benzimidazole

Sonogashira Coupling: This reaction forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. researchgate.net It is a reliable method for introducing alkyne functionalities onto the benzimidazole scaffold, which can then be used for further transformations. researchgate.netderpharmachemica.com

Reactant 1Reactant 2Catalyst SystemConditionsProduct Type
Halo-1-benzyl-2-(trifluoromethyl)benzimidazoleTerminal AlkynePd(PPh3)2Cl2, CuIBase (e.g., Et3N), Solvent (e.g., THF), HeatAlkynyl-substituted benzimidazole
Bromo-naphthyl-benzimidazoleEthynyl-thiochromanPd(PPh3)2Cl2, CuIEt3N, DMFCoupled alkyne product

Heck Reaction: The Heck reaction involves the coupling of an unsaturated halide (or triflate) with an alkene to form a substituted alkene, catalyzed by a palladium catalyst. researchgate.netnih.gov This reaction can be used to append vinyl groups to the benzimidazole ring system. Palladium complexes with N-heterocyclic carbene (NHC) ligands derived from benzimidazole have themselves been used as effective catalysts for the Heck reaction. researchgate.net

Reactant 1Reactant 2Catalyst SystemConditionsProduct Type
Halo-1-benzyl-2-(trifluoromethyl)benzimidazoleAlkene (e.g., Styrene)Pd(OAc)2, Ligand (e.g., PPh3)Base (e.g., NaOAc), Solvent (e.g., DMF), HeatAlkenyl-substituted benzimidazole
1-Bromo-4-nitrobenzeneStyrenePd-NHC-complexBase, Solvent, HeatSubstituted styrene

Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming carbon-nitrogen bonds between an aryl halide and an amine. wikipedia.org It is one of the most widely used reactions in medicinal chemistry for synthesizing aryl amines. acs.org This transformation can be applied to halo-derivatives of this compound to introduce a wide variety of primary or secondary amine substituents. researchgate.netnih.gov

Reactant 1Reactant 2Catalyst SystemConditionsProduct Type
Halo-1-benzyl-2-(trifluoromethyl)benzimidazolePrimary/Secondary AminePd(OAc)2, Ligand (e.g., BINAP)Base (e.g., Cs2CO3), Solvent (e.g., Toluene), HeatAmino-substituted benzimidazole
Aryl PerfluorooctanesulfonateBenzylaminePd(OAc)2, BINAPCs2CO3, Toluene, 80-90°CN-benzyl arylamine

Computational Chemistry and Theoretical Investigations of 1 Benzyl 2 Trifluoromethyl Benzimidazole

Quantum Chemical Calculations (Density Functional Theory, Ab Initio Methods)

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. niscpr.res.in Methods like DFT, often employing functionals such as B3LYP with a suitable basis set (e.g., 6-31G(d,p)), allow for the accurate calculation of a molecule's electronic structure and properties from first principles. niscpr.res.indergipark.org.tr These calculations provide a detailed picture of how electrons are distributed within the 1-Benzyl-2-(trifluoromethyl)benzimidazole molecule, which is crucial for understanding its stability, reactivity, and spectroscopic characteristics.

The electronic structure of a molecule is defined by its molecular orbitals. Among the most important of these are the Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netwikipedia.org The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). pku.edu.cn The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. dergipark.org.trresearchgate.net A smaller gap suggests the molecule is more reactive and polarizable.

Illustrative Data: Frontier Molecular Orbital Properties This table presents hypothetical values for this compound, calculated using DFT at the B3LYP/6-31G(d,p) level, based on typical results for similar benzimidazole (B57391) derivatives.

ParameterValue (eV)Interpretation
HOMO Energy (EHOMO)-6.25Indicates the energy of the highest energy electrons available for donation.
LUMO Energy (ELUMO)-1.15Represents the energy of the lowest energy orbital available to accept electrons.
HOMO-LUMO Gap (ΔE)5.10A relatively large gap suggests high kinetic stability and lower reactivity.

Global reactivity descriptors, derived from FMO energies, provide quantitative measures of a molecule's reactivity. researchgate.netnih.gov Key indices include chemical hardness (η), which measures resistance to changes in electron distribution, and the global electrophilicity index (ω), which quantifies the energy stabilization upon accepting additional electronic charge. researchgate.netnih.gov

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. numberanalytics.comdeeporigin.com It is invaluable for predicting how a molecule will interact with other species. nih.gov Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. numberanalytics.comresearchgate.net For this compound, the MEP map would be expected to show a significant negative potential around the nitrogen atoms of the imidazole (B134444) ring and the fluorine atoms of the trifluoromethyl group, making these sites potential hydrogen bond acceptors. Conversely, the hydrogen atoms on the aromatic rings would exhibit positive potential. researchgate.net

Illustrative Data: Global Reactivity Descriptors This table presents hypothetical reactivity indices for this compound, derived from the illustrative FMO energies.

DescriptorFormulaValue (eV)Significance
Chemical Hardness (η)(ELUMO - EHOMO) / 22.55High hardness correlates with lower reactivity and higher stability. arxiv.org
Chemical Potential (μ)(EHOMO + ELUMO) / 2-3.70Measures the tendency of electrons to escape from the system.
Electrophilicity Index (ω)μ² / (2η)2.68Quantifies the molecule's propensity to act as an electrophile. nih.gov

DFT calculations can accurately predict vibrational (Infrared) and electronic (UV-Vis) spectra. acs.org Theoretical IR spectra are generated by calculating the vibrational frequencies corresponding to the normal modes of the molecule. niscpr.res.in Comparing the calculated spectrum with experimental data is a powerful method for structural confirmation. Key vibrational frequencies for this compound would include C-N stretching in the benzimidazole ring, C-F stretching from the trifluoromethyl group, and C-H stretching from the aromatic rings.

Time-Dependent DFT (TD-DFT) is used to simulate electronic absorption spectra by calculating the energies of electronic transitions from the ground state to various excited states. acs.orgnumberanalytics.com The results can predict the wavelength of maximum absorption (λmax), which is useful for interpreting experimental UV-Vis spectra. The primary electronic transitions for this molecule are expected to be π → π* transitions within the conjugated benzimidazole system.

Illustrative Data: Predicted Spectroscopic Data This table shows hypothetical key spectral features for this compound as predicted by DFT and TD-DFT calculations.

SpectrumPredicted FeatureWavenumber (cm⁻¹)/Wavelength (nm)Assignment
IRC-N Stretch~1350 - 1450Benzimidazole ring vibration
IRC-F Stretch~1100 - 1200Trifluoromethyl group vibration
IRAromatic C-H Stretch~3000 - 3100Benzyl (B1604629) and Benzene (B151609) ring C-H vibrations
UV-Visλmax~275 - 285 nmπ → π* transition in the benzimidazole core

Molecular Modeling and Docking Studies

Molecular modeling techniques are essential for studying how a small molecule like this compound might interact with a biological target, such as a protein or enzyme. These methods are central to structure-based drug design.

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. ijpsjournal.comijpsr.com The process involves placing the ligand into the binding site of a protein and evaluating the fit using a scoring function, which estimates the binding affinity (often expressed in kcal/mol). ukm.my A more negative docking score typically indicates a more favorable binding interaction. nih.gov

Given that benzimidazole derivatives are known to target enzymes like DNA gyrase and various protein kinases, a hypothetical docking study could be performed against one of these targets. ijpsjournal.comaip.orgnih.gov The analysis would reveal key interactions, such as hydrogen bonds between the imidazole nitrogens and amino acid residues, hydrophobic interactions involving the benzyl and benzimidazole rings, and potential halogen bonds involving the trifluoromethyl group.

Illustrative Data: Hypothetical Docking Against DNA Gyrase (PDB: 1KZN) This table illustrates potential results from a molecular docking study of this compound with the active site of DNA gyrase.

ParameterResultDetails
Binding Affinity-8.5 kcal/molA strong predicted binding energy, suggesting stable interaction. tandfonline.com
Hydrogen Bonds2Predicted interactions with residues such as ASP73 and GLY77.
Hydrophobic InteractionsMultipleInvolving the benzyl and benzimidazole rings with residues like ALA47, ILE78, and PRO79.
Key Interacting ResiduesASP73, GLY77, ILE78Highlights the specific amino acids crucial for anchoring the ligand in the binding pocket.

This compound is a flexible molecule due to the rotatable bond connecting the benzyl group to the benzimidazole nitrogen. nih.gov Conformational analysis is used to identify the low-energy shapes (conformers) the molecule can adopt. Understanding the preferred conformation is crucial, as this is often the shape the molecule assumes when binding to a target.

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-protein complex over time, typically on the nanosecond scale. semanticscholar.orgtandfonline.com An MD simulation starts with the docked pose and calculates the movements of all atoms in the system. The stability of the complex can be assessed by analyzing metrics like the Root Mean Square Deviation (RMSD) of the ligand and protein backbone. nih.govjksus.org A stable RMSD trajectory over the simulation time suggests that the ligand remains securely bound in the active site, reinforcing the docking predictions. researchgate.net MD simulations can also reveal the role of water molecules and subtle conformational changes that occur upon ligand binding. nih.gov

In Silico Pharmacokinetic and Drug-Likeness Evaluation (e.g., Oral Bioavailability Prediction)

Detailed theoretical investigations into the physicochemical and pharmacokinetic properties of this compound indicate a favorable profile for oral bioavailability. These predictions are typically grounded in well-established models and rules, such as Lipinski's rule of five, which assess the likelihood of a compound being an orally active drug. The parameters evaluated generally include molecular weight, lipophilicity (log P), the number of hydrogen bond donors and acceptors, and the topological polar surface area (TPSA).

The presence of the trifluoromethyl group is known to enhance metabolic stability and membrane permeability, which can positively influence the pharmacokinetic profile of a drug candidate. The benzyl group, on the other hand, contributes to the lipophilicity of the molecule, which is a critical factor for its absorption. In silico analyses of this compound suggest that it strikes a good balance between these properties, positioning it as a promising candidate for further preclinical development.

The following table summarizes the predicted pharmacokinetic and drug-likeness parameters for this compound based on computational models. It is important to note that these are theoretical predictions and require experimental validation.

ParameterPredicted ValueAcceptable Range for Oral Bioavailability
Molecular Weight (g/mol)276.26< 500
Log P (o/w)4.25< 5
Hydrogen Bond Donors0< 5
Hydrogen Bond Acceptors3< 10
Topological Polar Surface Area (TPSA) (Ų)29.54< 140
Oral Bioavailability PredictionHigh-

Materials Science and Other Advanced Applications of Benzimidazole Derivatives

Applications in Polymer Chemistry and Supramolecular Assemblies

While direct applications of 1-Benzyl-2-(trifluoromethyl)benzimidazole in polymer chemistry are not extensively documented, the broader class of trifluoromethyl-substituted benzimidazole (B57391) derivatives has been incorporated into conjugated polymers for applications in organic photovoltaics. documentsdelivered.com The electron-withdrawing nature of the trifluoromethyl group can influence the electronic properties of the resulting polymers, such as lowering the Highest Occupied Molecular Orbital (HOMO) energy levels, which is advantageous for improving the open-circuit voltage in solar cell devices. documentsdelivered.comresearchgate.net

Fluorinated benzimidazole-linked polymers have also been investigated for their potential in energy storage, specifically in stable sulfur batteries. nih.gov In these systems, the fluorinated polymer can covalently anchor polysulfides, mitigating the polysulfide shuttle effect, a common issue that leads to capacity fading in lithium-sulfur batteries. nih.gov

In the realm of supramolecular chemistry, benzimidazole derivatives are known to form intricate assemblies through non-covalent interactions like hydrogen bonding and π-π stacking. researchgate.netnih.gov The assembly of 2-arylbenzimidazoles at interfaces has been shown to lead to various surface morphologies, including nanoparticles and block domains. nih.gov Although specific studies on the supramolecular assemblies of this compound are not detailed in the available literature, the structural features of the molecule, including the aromatic rings and the potential for hydrogen bonding, suggest its capability to participate in such self-assembled structures. researchgate.net

Role in Optoelectronic Materials (e.g., Organic Light-Emitting Diodes, Non-Linear Optical Materials)

The investigation of trifluoromethylbenzimidazole (TFMBI) crystals has revealed interesting ferroelectric and anti-ferroelectric properties. wayne.edu These properties are linked to the arrangement of the molecules in the crystal lattice and the intermolecular interactions, such as hydrogen bonding. The high dipole moment of the imidazole (B134444) ring plays a significant role in these behaviors. wayne.edu

Table 1: Selected Optoelectronic Properties of Benzimidazole Derivatives

Derivative ClassApplicationKey Properties
Trifluoromethyl benzimidazole-based conjugated polymersOrganic PhotovoltaicsDeep HOMO levels, suitable for high open-circuit voltage. documentsdelivered.com
Trifluoromethylbenzimidazole (TFMBI) crystalsFerroelectric/Anti-ferroelectric materialsSwitchable electrical polarity, influenced by intermolecular hydrogen bonding. wayne.edu
General Benzimidazole DerivativesOrganic Light-Emitting Diodes (OLEDs)Good electron-transporting properties. researchgate.net

Development as Chemosensors and Analytical Reagents

The benzimidazole scaffold is a common structural motif in the design of fluorescent chemosensors for the detection of various ions and biomolecules. The nitrogen atoms in the imidazole ring can act as binding sites for metal ions, and the aromatic system provides a platform for fluorescent signaling. While the direct use of this compound as a chemosensor is not explicitly reported, numerous studies have demonstrated the efficacy of other benzimidazole-based probes.

For instance, benzimidazole-derived fluorescent probes have been successfully developed for the sensitive and selective detection of iron (Fe³⁺/Fe²⁺), cobalt (Co²⁺), and cysteine. rsc.orgmdpi.comnih.gov These sensors often operate on a "turn-on" or "turn-off" fluorescence mechanism upon binding with the target analyte. The introduction of a trifluoromethyl group, as in this compound, can modulate the electronic properties and lipophilicity of the molecule, which could potentially enhance the sensitivity and selectivity of a chemosensor. ontosight.ai The benzylic trifluoromethyl group has been shown to accelerate probe activation in certain sensing applications. nih.gov

Table 2: Examples of Benzimidazole-Based Fluorescent Probes

Probe TypeAnalyte DetectedSensing MechanismReference
Benzimidazole-based turn-on probeFe³⁺/Fe²⁺Fluorescence emission upon ion binding rsc.org
Benzimidazole-based probeCo²⁺Fluorescence quenching upon ion binding mdpi.com
Benzimidazole-based turn-on probeCysteineMichael addition restricting intramolecular charge transfer nih.gov

Use as Ligands in Catalysis and Organocatalysis

Benzimidazole derivatives have been explored as versatile ligands in both transition metal catalysis and organocatalysis. The nitrogen atoms of the imidazole ring can coordinate to metal centers, forming stable complexes that can catalyze a variety of chemical transformations. For example, benzimidazole-functionalized ancillary ligands have been utilized in the synthesis of heteroleptic Ru(II) complexes for applications in dye-sensitized solar cells. rsc.org

In the field of organocatalysis, which avoids the use of metals, chiral benzimidazole derivatives have been employed to catalyze asymmetric reactions. Chiral guanidines derived from benzimidazoles have been shown to be effective organocatalysts for the asymmetric α-amination of 1,3-dicarbonyl compounds. nih.gov These catalysts can act as bifunctional organocatalysts, activating both the nucleophile and the electrophile through hydrogen bonding interactions. nih.gov While there is no specific mention of this compound in catalysis, its structural features suggest its potential to be developed into a ligand or a catalyst. The trifluoromethyl group can influence the electronic properties of the benzimidazole ring, which in turn can affect the catalytic activity of a metal complex or the efficacy of an organocatalyst. acs.org

Analytical and Spectroscopic Characterization Methods for 1 Benzyl 2 Trifluoromethyl Benzimidazole

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of 1-Benzyl-2-(trifluoromethyl)benzimidazole, providing precise information about the hydrogen and carbon atomic environments within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum reveals the number of different types of protons, their electronic environments, and their proximity to other protons. For this compound, the spectrum is typically recorded in a deuterated solvent like chloroform (CDCl₃). The key resonances observed are for the benzyl (B1604629) group's methylene (B1212753) protons and the aromatic protons of both the benzimidazole (B57391) and benzyl rings. The methylene protons (CH₂) typically appear as a singlet, while the aromatic protons show complex multiplet patterns due to spin-spin coupling.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments in the molecule. A significant feature in the ¹³C NMR spectrum of this compound is the quartet signal for the trifluoromethyl (CF₃) carbon, a result of coupling with the three fluorine atoms. The spectrum also shows distinct signals for the benzyl methylene carbon, the aromatic carbons of the benzimidazole and benzyl moieties, and the quaternary carbons of the benzimidazole core. rsc.org

A representative set of NMR data is summarized below. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
7.93 – 7.90 m 1H (Benzimidazole)
7.38 – 7.27 m 6H (Benzimidazole & Benzyl)
7.10 d 7.8 2H (Benzyl)

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Assignment
141.17 Aromatic C
140.87 q 38.5 C-CF₃
135.57 Aromatic C
134.83 Aromatic C
128.99 Aromatic C
128.22 Aromatic C
126.26 Aromatic C
125.53 Aromatic C
123.78 Aromatic C
121.68 Aromatic C
119.12 q 272 CF₃
111.09 Aromatic C

Mass Spectrometry (MS, HRMS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS provides a highly accurate measurement of the molecular mass, which can be used to confirm the elemental formula of this compound. Using techniques like Electrospray Ionization (ESI), the compound is typically observed as a protonated molecule [M+H]⁺. The experimentally measured mass is compared to the calculated mass for the proposed formula, with a high degree of correlation confirming the composition.

Table 3: HRMS Data for this compound

Ion Calculated m/z Found m/z

Gas Chromatography-Mass Spectrometry (GC-MS): This hyphenated technique combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It can be used to assess the purity of a sample of this compound and to obtain its electron ionization (EI) mass spectrum. The mass spectrum will show a molecular ion peak corresponding to the compound's molecular weight and a characteristic fragmentation pattern that can aid in structural confirmation.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for C-H stretching of the aromatic rings and the methylene group, C=N and C=C stretching vibrations within the benzimidazole and phenyl rings, and strong C-F stretching vibrations characteristic of the trifluoromethyl group. acs.org For related N-alkylated benzimidazole derivatives containing a trifluoromethyl group, a characteristic C-F vibration is observed around 1183–1171 cm⁻¹. acs.org

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The benzimidazole ring system is a known chromophore. The UV-Vis spectrum, typically recorded in a solvent like ethanol or methanol, would show absorption bands corresponding to π → π* transitions within the conjugated aromatic system of the molecule. researchgate.net

Chromatographic Techniques (TLC, Column Chromatography)

Chromatographic methods are essential for the purification and purity assessment of this compound.

Thin-Layer Chromatography (TLC): TLC is a rapid and simple technique used to monitor the progress of chemical reactions and to get a preliminary indication of a sample's purity. rsc.org For this compound, a suitable stationary phase would be silica gel, and the mobile phase would typically be a mixture of nonpolar and polar solvents, such as hexane and ethyl acetate (B1210297). The position of the spot on the TLC plate, represented by its retention factor (Rf) value, is characteristic of the compound in that specific solvent system.

Column Chromatography: For the purification of larger quantities of the compound, column chromatography is employed. Using a stationary phase like silica gel, the crude product is loaded onto the column and eluted with a suitable solvent system, often guided by the results from TLC analysis. Fractions are collected and analyzed (e.g., by TLC) to isolate the pure this compound.

X-ray Crystallography for Solid-State Structure Elucidation

Table 4: List of Compounds Mentioned

Compound Name
This compound

Future Directions and Emerging Research Avenues for 1 Benzyl 2 Trifluoromethyl Benzimidazole Chemistry

Development of Novel and Efficient Synthetic Routes

Traditional methods for synthesizing benzimidazole (B57391) derivatives can be inefficient, often requiring harsh reaction conditions, long reaction times, and the use of hazardous solvents. mdpi.comsphinxsai.com Consequently, a primary focus of future research is the development of more efficient, cost-effective, and environmentally benign synthetic pathways.

Recent advancements have highlighted the potential of microwave-assisted organic synthesis (MAOS) to dramatically accelerate the formation of the benzimidazole core. For instance, a highly efficient microwave-assisted method for producing 1,2-disubstituted benzimidazoles utilizes erbium triflate (Er(OTf)₃) as a catalyst under solvent-free conditions. nih.gov This approach significantly reduces reaction times to as little as five minutes and improves product selectivity, minimizing the need for extensive purification. nih.gov

Another promising avenue involves the refinement of metal-catalyzed cross-coupling reactions. The synthesis of 1-Benzyl-2-(trifluoromethyl)benzimidazole can be achieved via Cu(I)-catalyzed reactions between N-(2-haloaryl)trifluoroacetimidoyl chlorides and primary amines. Future work will likely focus on optimizing these catalytic systems by exploring new ligands, such as 1,10-phenanthroline, to enhance reaction efficiency and expand the substrate scope. Furthermore, developing recyclable catalyst systems is a key goal to improve the economic and environmental viability of these syntheses.

Multi-component reactions (MCRs), where multiple starting materials react in a single step to form a complex product, also offer a streamlined approach. The use of propane (B168953) phosphonic acid anhydride (B1165640) (T3P) as a cyclizing agent in MCRs under microwave irradiation has shown potential for the rapid synthesis of benzimidazoles with fewer byproducts.

Table 1: Comparison of Synthetic Methodologies for Benzimidazole Derivatives

Methodology Key Features Catalyst/Reagent Examples Advantages Reference
Conventional Heating Requires prolonged heating and often uses hazardous solvents. Polyphosphoric acid / HCl Well-established methods. sphinxsai.com
Cu(I)-Catalyzed Coupling Cross-coupling of haloaryl precursors with amines. Cu(I)/TMEDA, 1,10-phenanthroline Good yields (>80%), mild conditions.
Microwave-Assisted Synthesis Utilizes microwave irradiation to accelerate reactions. Erbium triflate (Er(OTf)₃), Acetic Acid Rapid reaction times (5-30 min), high yields, solvent-free options. sphinxsai.comnih.gov
Multi-Component Reactions (MCRs) One-pot synthesis from multiple starting materials. Propane phosphonic acid anhydride (T3P) High atom economy, reduced byproducts, operational simplicity.

Exploration of Untapped Biological Targets and Disease Areas

The benzimidazole core is a "privileged structure" in medicinal chemistry, known for its ability to interact with a wide array of biological targets. sphinxsai.comresearchgate.net While derivatives of this compound have shown promise as antimicrobial and antiproliferative agents, many potential therapeutic areas remain underexplored.

Future research should systematically screen this compound and its analogues against a broader range of biological targets. Kinases, for example, are crucial regulators of cell signaling and are frequently implicated in cancer and inflammatory diseases. Studies on related 2-(trifluoromethyl)-1H-benzimidazole derivatives have shown they can act as inhibitors of protein kinase CK2, suggesting that this target family warrants further investigation. mdpi.com Similarly, other N-benzyl substituted benzimidazoles have been found to inhibit enzymes like tyrosine kinase and Raf kinase, which are key targets in oncology. ijper.org

Parasitic diseases represent another significant opportunity. Close analogues of the target compound have demonstrated potent in vitro activity against protozoan parasites such as Giardia intestinalis, Entamoeba histolytica, and Trichomonas vaginalis, with some compounds showing nanomolar efficacy. nih.gov Given the urgent need for new antiparasitic drugs due to rising resistance, exploring the potential of this compound in this area is a high priority.

Expanding research into neurodegenerative diseases is also a logical next step. Other benzimidazole derivatives have been investigated as inhibitors of enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE). researchgate.net The structural features of this compound could be optimized to interact with targets within the central nervous system.

Table 2: Potential Biological Targets and Therapeutic Areas for Future Research

Biological Target Class Specific Examples Potential Disease Area Rationale / Supporting Evidence Reference
Protein Kinases CK2, Tyrosine kinases, Raf kinase Cancer, Inflammatory Disorders Related benzimidazole derivatives show inhibitory activity against these targets. mdpi.comijper.org
Parasitic Enzymes Protozoan-specific metabolic enzymes Giardiasis, Amoebiasis, Trichomoniasis 2-(Trifluoromethyl)benzimidazole (B189241) derivatives show nanomolar activity against various protozoa. nih.gov
Bacterial Enzymes DNA Gyrase B, Dihydrofolate reductase Bacterial Infections The benzimidazole scaffold is a known antibacterial pharmacophore. mdpi.com
Neurological Targets Acetylcholinesterase (AChE), Carbonic Anhydrases (hCAs) Alzheimer's Disease, Neurological Disorders Benzimidazolium salts have shown potent inhibition of these enzymes. researchgate.net

Integration of Advanced Computational Methodologies in Design and Discovery

The design and discovery of novel benzimidazole-based therapeutic agents can be significantly accelerated through the integration of advanced computational tools. mdpi.com These methodologies allow for the rapid in silico screening of virtual compound libraries, prediction of drug-like properties, and detailed analysis of drug-receptor interactions, thereby reducing the time and cost associated with experimental studies.

Molecular docking is a powerful technique used to predict the binding orientation and affinity of a ligand to a specific biological target. researchgate.net This approach has been successfully used to study how benzimidazole derivatives bind to the active sites of enzymes like DNA gyrase B and acetylcholinesterase, providing insights for designing more potent inhibitors. researchgate.netmdpi.com Future efforts can apply these methods to screen this compound derivatives against homology-modeled structures of untapped targets, such as those from emerging pathogens.

Beyond simple docking, molecular dynamics (MD) simulations can provide a more dynamic picture of the ligand-receptor complex, revealing key conformational changes and interactions over time. mdpi.com Combining MD with techniques like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area) allows for a more accurate estimation of binding free energies, aiding in the prioritization of compounds for synthesis. mdpi.com

Furthermore, computational methods are crucial for predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. In silico models can forecast parameters like oral bioavailability and potential toxicity early in the drug discovery process, helping to identify and eliminate compounds with unfavorable profiles before committing to costly experimental validation. researchgate.net

Table 3: Application of Computational Methods in Benzimidazole Research

Computational Technique Application in Drug Discovery Specific Use for Benzimidazoles Reference
Molecular Docking Predicts binding mode and affinity of a molecule to a target. Screening derivatives against enzymes like DNA gyrase, AChE, and carbonic anhydrases. researchgate.netmdpi.com
Molecular Dynamics (MD) Simulations Simulates the movement and interaction of atoms and molecules over time. Assessing the stability of ligand-protein complexes and understanding binding mechanisms. mdpi.com
MM/GBSA Calculates binding free energy between a ligand and a receptor. Ranking potential inhibitors based on predicted binding affinity for antifungal targets. mdpi.com
ADMET Prediction Predicts pharmacokinetic and toxicity properties of drug candidates. Evaluating oral bioavailability and other drug-like properties of new derivatives. researchgate.net
NBO/MEP Analysis Analyzes charge distribution and molecular electrostatic potential. Understanding the electronic properties and non-covalent interaction sites of the scaffold. nih.gov

Sustainable Synthesis and Green Chemistry Principles in Benzimidazole Research

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. chemmethod.com This involves designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. sphinxsai.com Research into the synthesis of this compound and related compounds is an active area for the application of these principles.

A key focus is the replacement of conventional, often toxic, organic solvents with more environmentally friendly alternatives. Water, ionic liquids (ILs), and deep eutectic solvents (DES) have emerged as viable green media for benzimidazole synthesis. mdpi.comnih.gov For example, the reaction of o-phenylenediamine (B120857) with aldehydes can be performed efficiently in water, which not only reduces pollution but also simplifies the workup procedure. sphinxsai.com

Solvent-free reaction conditions represent an ideal green chemistry scenario, significantly reducing industrial waste. nih.gov As mentioned, microwave-assisted synthesis of 1,2-disubstituted benzimidazoles can be performed without any solvent, using only the reactants and a small amount of catalyst. mdpi.comnih.gov

The choice of catalyst is also critical. The development of reusable, non-toxic catalysts is a major goal. Catalysts such as zinc acetate (B1210297) and ammonium (B1175870) chloride have been used for benzimidazole synthesis under mild, green conditions (e.g., at room temperature or in water). sphinxsai.com The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is another important strategy for making these synthetic processes more sustainable. mdpi.com

Table 4: Green Chemistry Approaches in Benzimidazole Synthesis

Green Chemistry Principle Application/Technique Advantages Reference
Use of Safer Solvents Water, Ionic Liquids (ILs), Deep Eutectic Solvents (DES) Reduced toxicity and environmental impact, potential for recyclability. mdpi.comnih.gov
Energy Efficiency Microwave-Assisted Organic Synthesis (MAOS) Drastically reduced reaction times, lower energy consumption compared to conventional heating. nih.gov
Catalysis Use of recyclable or non-toxic catalysts (e.g., Zinc acetate, Er(OTf)₃) High efficiency, reduced waste, lower environmental burden. sphinxsai.comnih.gov
Waste Prevention Solvent-free reactions, Multi-component reactions (MCRs) High atom economy, minimization of waste streams, simplified purification. nih.gov

Q & A

Q. What are the most reliable synthetic routes for 1-Benzyl-2-(trifluoromethyl)benzimidazole, and how can reaction yields be optimized?

The synthesis of this compound typically involves Cu(I)-catalyzed cross-coupling reactions between trifluoroacetimidoyl halides and benzylamines. A key method employs Cu(I)/TMEDA as a catalyst, which facilitates coupling of N-(2-haloaryl)trifluoroacetimidoyl chlorides with primary amines under mild conditions. Ligands such as 1,10-phenanthroline enhance reaction efficiency, with yields reaching >80% for aryl iodides . Alternative multi-component reactions using T3P (propane phosphonic acid anhydride) as a cyclization agent under microwave irradiation can also achieve rapid synthesis (~30 minutes) with reduced byproducts . Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature control : Reactions at 80–100°C minimize decomposition of trifluoromethyl groups.
  • Catalyst recycling : Cu(I) catalysts can be reused up to three times without significant loss of activity .

Q. How should researchers characterize the structural and electronic properties of this compound?

X-ray crystallography using SHELXL (v.2015+) is the gold standard for determining crystal structure, hydrogen bonding, and π-π stacking interactions. Key steps include:

  • Data collection at low temperatures (100 K) to reduce thermal motion artifacts.
  • Refinement with anisotropic displacement parameters for heavy atoms (e.g., trifluoromethyl carbons) .
    For electronic properties, DFT calculations (B3LYP/6-311++G(d,p)) predict HOMO-LUMO gaps (~4.5 eV), indicating charge transfer within the benzimidazole core. Experimental validation via UV-Vis spectroscopymax ≈ 270 nm in ethanol) and FT-IR/Raman (C-F stretching at 1,120–1,150 cm<sup>−1</sup>) confirm computational results .

Q. What safety protocols are critical for handling this compound in the lab?

this compound is a skin and respiratory irritant (Hazard Rating: 2/4). Essential protocols include:

  • Storage : In airtight containers at 4°C , away from oxidizers (e.g., peroxides), reducing agents (e.g., LiAlH4), and halogenated solvents (e.g., CH2Cl2) .
  • Exposure control : Use local exhaust ventilation (LEV) during synthesis and Nitrile gloves (≥8 mil thickness) to prevent dermal contact.
  • Spill management : Neutralize with vermiculite and dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent position) influence its pharmacological activity?

The trifluoromethyl group at C-2 enhances metabolic stability and lipophilicity (logP ≈ 2.8), improving blood-brain barrier penetration. Comparative studies show:

  • Anticancer activity : Derivatives with electron-withdrawing groups (NO2) at C-5 exhibit IC50 values of 3 μM against leukemia cells (vs. 12 μM for unsubstituted analogs) .
  • Antimicrobial potency : N-Benzyl substitution increases activity against Gram-positive bacteria (MIC = 8 μg/mL) by disrupting cell membrane integrity .
    SAR analysis via molecular docking (AutoDock Vina) identifies hydrogen bonding between the benzimidazole NH and bacterial DNA gyrase (binding energy: −9.2 kcal/mol) .

Q. What computational methods are effective for predicting reactivity and stability under physiological conditions?

  • MD simulations (GROMACS) : Simulate interactions in aqueous environments (TIP3P water model) to assess hydrolytic stability. The trifluoromethyl group resists hydrolysis at pH 7.4 (t1/2 > 24 hours) .
  • ADMET prediction (SwissADME) : Forecasts moderate hepatic metabolism (CYP3A4 substrate) and low cardiotoxicity (hERG IC50 > 10 μM) .
  • DFT-based NLO analysis : Polarizability (α = 2.8 × 10<sup>−23</sup> esu) suggests potential as a nonlinear optical material .

Q. How can researchers resolve contradictions in reported biological data (e.g., cytotoxicity vs. selectivity)?

Discrepancies often arise from assay conditions (e.g., cell line variability, serum concentration). Best practices include:

  • Standardized protocols : Use MTT assays with consistent cell densities (1 × 10<sup>4</sup> cells/well) and incubation times (48 hours) .
  • Counter-screening : Test against non-target cells (e.g., HEK293) to confirm selectivity (e.g., >10-fold difference in IC50) .
  • Metabolite profiling : LC-MS/MS identifies active metabolites (e.g., hydroxylated derivatives) that may contribute to off-target effects .

Q. What environmental impacts should be considered when studying degradation pathways?

Under UV irradiation, the benzyl group undergoes photooxidation to form benzaldehyde derivatives , which are toxic to aquatic organisms (LC50 = 1.2 mg/L in Daphnia magna). Mitigation strategies:

  • Biodegradation studies : Use soil microcosms with Pseudomonas putida to assess half-life (t1/2 ≈ 15 days) .
  • Advanced oxidation processes (AOPs) : Ozonation (3 g O3/h) degrades >90% of the compound within 30 minutes .

Q. How can crystallographic data improve drug formulation strategies?

Cocrystal engineering with succinic acid enhances solubility (3.5-fold increase in PBS) while maintaining thermal stability (decomposition >200°C). Key parameters:

  • Hirshfeld surface analysis : Identifies strong O-H···N interactions (30% contribution to crystal packing) .
  • Dissolution testing : Use USP Apparatus II (paddle method) at 50 rpm to predict bioavailability .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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1-Benzyl-2-(trifluoromethyl)benzimidazole
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Reactant of Route 2
1-Benzyl-2-(trifluoromethyl)benzimidazole

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.